molecular formula C19H12N4O3 B14593594 7-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one CAS No. 61524-44-5

7-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one

Cat. No.: B14593594
CAS No.: 61524-44-5
M. Wt: 344.3 g/mol
InChI Key: KADFJGDWODQBEC-UHFFFAOYSA-N
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Description

7-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Cyclization: Formation of the quinazolinone core through cyclization reactions.

    Substitution: Introduction of phenyl and pyridinyl groups via substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 7-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The nitro group and quinazolinone core are often key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Nitroaromatics: Compounds with nitro groups attached to aromatic rings.

Uniqueness

7-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives or nitroaromatics.

Properties

CAS No.

61524-44-5

Molecular Formula

C19H12N4O3

Molecular Weight

344.3 g/mol

IUPAC Name

7-nitro-3-phenyl-2-pyridin-2-ylquinazolin-4-one

InChI

InChI=1S/C19H12N4O3/c24-19-15-10-9-14(23(25)26)12-17(15)21-18(16-8-4-5-11-20-16)22(19)13-6-2-1-3-7-13/h1-12H

InChI Key

KADFJGDWODQBEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=N4

Origin of Product

United States

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